molecular formula C25H21F3O5 B2789801 6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005047-31-3

6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B2789801
CAS No.: 1005047-31-3
M. Wt: 458.433
InChI Key: MBCSENMNAYNPJH-UHFFFAOYSA-N
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Description

6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a useful research compound. Its molecular formula is C25H21F3O5 and its molecular weight is 458.433. The purity is usually 95%.
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Biological Activity

6,7-Dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol (CAS Number: 1005047-31-3) is a synthetic compound with a complex molecular structure that includes a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F3O5C_{25}H_{21}F_{3}O_{5} with a molecular weight of approximately 458.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21F3O5
Molecular Weight458.43 g/mol
Purity>90%

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the dioxole and chromene moieties may enhance radical scavenging capabilities. In vitro studies have shown that related compounds can inhibit lipid peroxidation and scavenge free radicals effectively.

Anti-inflammatory Effects

Compounds featuring phenoxy groups are often investigated for their anti-inflammatory properties. The trifluoromethyl substitution may enhance these effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokine release.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
  • Interaction with Cellular Receptors : Potential interactions with receptors involved in cell proliferation and apoptosis could be significant.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides insight into its potential applications:

  • Study on Chromene Derivatives : A study published in Molecules explored various chromene derivatives and their effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation alongside increased apoptosis markers (e.g., caspase activation) .
  • Antioxidant Activity Assessment : Research assessing the antioxidant capacity of phenolic compounds highlighted that structural modifications significantly influence their effectiveness in scavenging free radicals .

Properties

IUPAC Name

6,7-dimethyl-8-[2-[3-(trifluoromethyl)phenoxy]phenyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3O5/c1-14-23(18-11-21-22(31-13-30-21)12-20(18)33-24(14,2)29)17-8-3-4-9-19(17)32-16-7-5-6-15(10-16)25(26,27)28/h3-12,14,23,29H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCSENMNAYNPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC=C4OC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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